molecular formula C16H14ClN5O2S B2734101 N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-60-0

N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2734101
CAS No.: 878697-60-0
M. Wt: 375.83
InChI Key: DVUBCNAVQHTMGM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Microbial Activity

Chloroacetamide compounds, such as those mentioned in studies on chloroacetamide herbicides, have been researched for their effect on fatty acid synthesis in algae and their herbicidal efficacy. These compounds, including alachlor and metolachlor, are used to control annual grasses and broad-leaved weeds in various crops. Their mechanisms, involving inhibition of fatty acid synthesis, could be a point of interest for research into N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, especially in exploring its bioactivity or potential herbicidal properties (H. Weisshaar & P. Böger, 1989).

Synthesis and Biological Screening

The synthesis and biological screening of similar compounds provide a framework for evaluating this compound. Studies involving the synthesis of chlorophenyl and tetrazolyl sulfanyl acetamides, followed by their characterization and biological evaluation, particularly against enzymes like acetylcholinesterase, suggest a methodology for assessing the biological activities of the compound (A. Rehman et al., 2013).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including compounds with chlorophenyl groups, for their anticonvulsant activity indicates a possible area of application for this compound. Investigating its potential anticonvulsant effects could be beneficial, given the structural similarities and the observed biological activities of related compounds (Zeynep Aktürk et al., 2002).

Docking Studies and Crystal Structure Analysis

The detailed analysis of tetrazole derivatives, including their docking studies and crystal structure determination, provides a scientific approach to understanding the interaction of such compounds with biological targets. This methodology can be applied to this compound to predict its binding affinities and potential therapeutic applications (B. J. Al-Hourani et al., 2015).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-24-12-6-4-5-11(9-12)22-16(19-20-21-22)25-10-15(23)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUBCNAVQHTMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.